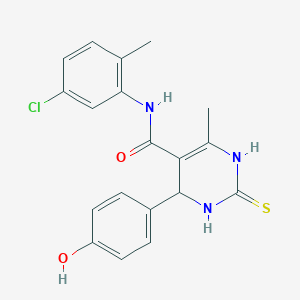![molecular formula C23H29NO4 B5178778 ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5178778.png)
ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate, also known as EBPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBPMC is a piperidine derivative that has been synthesized using various methods.
作用机制
The exact mechanism of action of ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate is not well understood. However, it has been suggested that this compound exerts its effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It has also been shown to interact with various receptors such as the sigma-1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to decrease the levels of stress hormones such as cortisol. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent pharmacological effects in animal models, making it a promising candidate for further research. However, there are also some limitations associated with its use. For example, the exact mechanism of action of this compound is not well understood, making it difficult to interpret the results of experiments. Additionally, the potential side effects of this compound are not well known, making it important to exercise caution when using it in experiments.
未来方向
There are several future directions for research on ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate. One area of interest is its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an antidepressant or anxiolytic agent. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects associated with its use.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to exhibit potent pharmacological effects in animal models and has potential therapeutic effects in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects associated with its use.
合成方法
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with piperidine and ethyl chloroformate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
ethyl 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-27-23(25)20-11-13-24(14-12-20)16-19-9-10-21(22(15-19)26-2)28-17-18-7-5-4-6-8-18/h4-10,15,20H,3,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNBHXLKLJTUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-(4-amino-1,2,5-oxadiazol-3-yl)-1-[(2-methyl-1-naphthyl)methyl]-2-triazen-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5178713.png)
![ethyl 4-{[4-(6-quinolinylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5178721.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5178729.png)

![2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178731.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5178735.png)
![5-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]-2-chlorobenzoic acid](/img/structure/B5178741.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5178743.png)
![N-[3-(1H-indol-1-yl)propyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5178746.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178770.png)
![3-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5178773.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178782.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5178785.png)
